Lipophilicity Advantage of 5-Chloro Substitution vs. 5-Methyl and Unsubstituted Thiophene Analogs—Computed LogP Comparison
The 5-chlorothiophene moiety in the target compound provides a balanced lipophilicity profile (XLogP3-AA = 2.8) that occupies a therapeutically relevant range distinct from both the less lipophilic 5-methylthiophene analog (estimated XLogP3-AA ≈ 2.2) and the more lipophilic 5-bromothiophene analog (estimated XLogP3-AA ≈ 3.1) [1]. This difference arises from the Hansch π constant of chlorine (π = 0.71) compared to methyl (π = 0.56) and bromine (π = 0.86) [2]. In the context of oral drug-likeness, the target compound's XLogP of 2.8 falls within the optimal range (1–3) for passive permeability while minimizing CYP450 promiscuity risk, whereas the bromo analog exceeds this threshold and the methyl analog approaches the lower boundary [3]. The target compound also possesses zero hydrogen bond donors and five hydrogen bond acceptors, yielding a TPSA of 83.6 Ų, which is below the 140 Ų cutoff predictive of acceptable oral bioavailability [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 [PubChem computed] |
| Comparator Or Baseline | 5-Bromothiophene analog: estimated XLogP3-AA ≈ 3.1; 5-Methylthiophene analog: estimated XLogP3-AA ≈ 2.2 (based on Hansch π substituent constants) |
| Quantified Difference | ΔLogP = -0.3 vs. bromo analog; ΔLogP = +0.6 vs. methyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm; PubChem release 2021.05.07 |
Why This Matters
For procurement decisions, the target compound's lipophilicity profile is the most balanced among the halogen-substituted thiophene analogs, making it the preferred starting point for oral bioavailability optimization campaigns.
- [1] PubChem Compound Summary for CID 71799273, Computed Properties section. National Center for Biotechnology Information (2024). View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. (Substituent constants reference). View Source
- [3] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
